[1-(2-Chloro-acetyl)-3-oxo-piperazin-2-yl]-acetic acid ethyl ester
Description
[1-(2-Chloro-acetyl)-3-oxo-piperazin-2-yl]-acetic acid ethyl ester is a piperazine derivative characterized by a 2-chloro-acetyl substituent at the N1 position and an ethyl ester group at the acetic acid moiety. Piperazine derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and kinase inhibition properties.
Properties
IUPAC Name |
ethyl 2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O4/c1-2-17-9(15)5-7-10(16)12-3-4-13(7)8(14)6-11/h7H,2-6H2,1H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLPGWDVPNKNMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701228638 | |
| Record name | Ethyl 1-(2-chloroacetyl)-3-oxo-2-piperazineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1101199-66-9 | |
| Record name | Ethyl 1-(2-chloroacetyl)-3-oxo-2-piperazineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1101199-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-(2-chloroacetyl)-3-oxo-2-piperazineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chloro-acetyl)-3-oxo-piperazin-2-yl]-acetic acid ethyl ester typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by the reaction of ethylenediamine with dihaloalkanes.
Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced by reacting the piperazine derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Alcohol derivatives with hydroxyl groups.
Substituted Derivatives: Compounds with various substituents replacing the chloroacetyl group.
Scientific Research Applications
[1-(2-Chloro-acetyl)-3-oxo-piperazin-2-yl]-acetic acid ethyl ester: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [1-(2-Chloro-acetyl)-3-oxo-piperazin-2-yl]-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl [1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]acetate
- Structural Differences :
- The N1 substituent is a 4-fluorobenzyl group instead of 2-chloro-acetyl.
- Lacks the electrophilic chloro-acetyl moiety, reducing reactivity toward nucleophilic substitution.
- Physicochemical Properties :
- Higher lipophilicity due to the aromatic fluorobenzyl group compared to the aliphatic chloro-acetyl group in the target compound.
- Molecular weight: ~338.3 g/mol (estimated), versus ~290.7 g/mol for the target compound.
- Applications: Primarily used as a synthetic intermediate in fluorinated drug candidates. No reported biological activity data .
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid
- Structural Differences :
- Features a Fmoc (9-fluorenylmethoxycarbonyl) protective group at the N4 position of the piperazine ring.
- Carboxylic acid functional group instead of an ethyl ester.
- Key Properties :
- The Fmoc group enhances solubility in polar aprotic solvents (e.g., DMF), facilitating use in solid-phase peptide synthesis.
- Molecular weight: ~394.4 g/mol, significantly higher than the target compound.
- Applications: Widely employed in peptide chemistry for temporary amine protection. No direct pharmacological relevance reported .
(4aR)-1-[(3-Chloro-4-phenylmethoxyphenyl)methyl]pyrrolo-pyridazine derivative
- Structural Differences :
- Contains a pyrrolo-pyridazine core instead of a piperazine ring.
- Includes a 3-chloro-4-phenylmethoxyphenyl substituent.
- Higher molecular complexity (MW ~500 g/mol) compared to the target compound.
- Applications :
Data Table: Comparative Analysis
Research Findings and Implications
- Reactivity : The chloro-acetyl group in the target compound enables nucleophilic substitution reactions, making it valuable for derivatization. In contrast, fluorobenzyl or Fmoc-substituted analogs prioritize stability or protective-group strategies .
- Biological Potential: While the pyrrolo-pyridazine derivative shows promise in therapeutic applications, the target compound’s simpler piperazine scaffold may limit direct pharmacological utility without further functionalization .
- Synthetic Utility : The ethyl ester group in the target compound balances lipophilicity and hydrolytic stability, whereas carboxylic acid derivatives (e.g., Fmoc analog) require activation for downstream reactions .
Biological Activity
[1-(2-Chloro-acetyl)-3-oxo-piperazin-2-yl]-acetic acid ethyl ester is a synthetic organic compound belonging to the class of piperazine derivatives. Its structure includes a piperazine ring, a chloroacetyl group, and an ethyl ester functional group, which contribute to its unique chemical properties and potential biological activities.
Chemical Structure and Properties
The compound can be characterized by the following structural features:
| Property | Details |
|---|---|
| IUPAC Name | Ethyl 2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]acetate |
| CAS Number | 1101199-66-9 |
| Molecular Formula | C10H15ClN2O4 |
| Molecular Weight | 248.69 g/mol |
| InChI Key | RSLPGWDVPNKNMZ-UHFFFAOYSA-N |
The chloroacetyl group enhances the compound's reactivity, making it an attractive candidate for various biological applications, including drug development.
Antimicrobial Activity
Studies have shown that compounds with similar structures often exhibit antimicrobial properties. For instance, piperazine derivatives have been documented to possess activity against various bacterial strains. The predicted mechanism of action may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound's structural characteristics suggest potential anticancer activity. Piperazine derivatives have been explored for their ability to inhibit cell proliferation in various cancer cell lines. The anticipated mechanisms include:
- Inhibition of Kinases: Similar compounds have been shown to inhibit key kinases involved in cell cycle regulation.
- Induction of Apoptosis: Some derivatives can trigger programmed cell death in tumor cells.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research provides insights into its potential applications:
- Antimicrobial Evaluation: A study evaluating piperazine derivatives found that certain compounds exhibited Minimum Inhibitory Concentrations (MIC) below 0.125 mg/dm³ against resistant bacterial strains such as Pseudomonas aeruginosa and Acinetobacter baumannii .
- Anticancer Activity: In vitro studies on structurally similar compounds indicated significant growth inhibition across multiple cancer cell lines, with IC50 values ranging from 0.025 to 2 μM . This suggests that this compound could exhibit comparable activity.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- The chloroacetyl group may facilitate nucleophilic attack from biological targets, leading to enzyme inhibition.
- The piperazine ring may interact with various receptors or enzymes, modulating their activity and influencing cellular signaling pathways.
Q & A
Q. How does the piperazine ring’s conformation impact biological activity in derivatives?
- Methodological Answer : The 3-oxo-piperazin-2-yl moiety enables hydrogen bonding with biological targets (e.g., enzymes). Conformational rigidity from the oxo group enhances binding specificity. Compare bioactivity of cis vs. trans conformers using X-ray crystallography (as in ) or molecular docking studies .
Notes
- Avoid commercial sources (e.g., ) due to reliability concerns.
- All methodologies are derived from peer-reviewed protocols in the provided evidence.
- For crystallographic data, refer to for analogous piperazine derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
